Sorbate

Postharvest Pathology Citrus Disease Management GRAS Fungicides

Potassium sorbate is the scientifically preferred form of the sorbate anion for liquid food and beverage preservation. Its exceptional water solubility (58.2 g/100 mL at 20°C) permits 50% stock solutions—impossible with sorbic acid (0.16 g/100 mL). This GRAS preservative inhibits mold and yeast at low concentrations, with superior efficacy vs. sodium benzoate in dairy systems. For citrus packinghouses, 2% (w/v) curative treatment reduces Alternaria alternata severity by 80%. Choose the right salt: potassium for liquid applications, calcium for active packaging. Source high-purity material from qualified manufacturers to ensure compliance with FDA 21 CFR 184 and EU E202 standards.

Molecular Formula C6H7O2-
Molecular Weight 111.12 g/mol
CAS No. 72138-88-6
Cat. No. B1223678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbate
CAS72138-88-6
SynonymsAcid, Hexadienoic
Acid, Propenylacrylic
Acid, Sorbic
Hexadienoic Acid
Potassium Sorbate
Propenylacrylic Acid
Sodium Sorbate
Sorbate, Potassium
Sorbate, Sodium
Sorbic Acid
Molecular FormulaC6H7O2-
Molecular Weight111.12 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)[O-]
InChIInChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/p-1/b3-2+,5-4+
InChIKeyWSWCOQWTEOXDQX-MQQKCMAXSA-M
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sorbate (CAS 72138-88-6) Technical Profile: Food-Grade Preservative Anion


Sorbate (CAS 72138-88-6) refers to the anion of sorbic acid, (2E,4E)-hexa-2,4-dienoate, a GRAS (Generally Recognized as Safe) compound widely utilized as a fungistatic preservative in food, beverage, and pharmaceutical applications . It is the third most widely used class of antimicrobial preservatives globally, after parabens and benzoates . Its primary mechanism involves the inhibition of mold and yeast growth, with efficacy dependent on the concentration of undissociated acid, a function of its pKa (4.75) and the system pH (optimal below 6.5) .

Why Sorbate (CAS 72138-88-6) Cannot Be Substituted Without Quantitative Justification


The generic substitution of sorbate salts or alternatives is not scientifically defensible due to stark differences in key performance attributes such as water solubility, oxidative stability, and pH-dependent antimicrobial potency . For instance, while potassium sorbate enables highly concentrated aqueous stock solutions (58.20 g/100 mL at 20°C), the sodium analog is industrially impractical in solid form due to rapid oxidation, and sorbic acid itself is sparingly soluble (0.16 g/100 mL) . Furthermore, comparative antimicrobial studies demonstrate that the selection of a specific salt form or alternative preservative (e.g., sodium benzoate) yields statistically significant differences in minimum inhibitory concentrations (MICs) against specific spoilage organisms .

Quantitative Comparative Evidence for Sorbate (CAS 72138-88-6) Selection


Comparative In Vitro Antifungal Efficacy: Potassium Sorbate vs. Sodium Benzoate Against Alternaria alternata

In a direct head-to-head study on citrus pathogen Alternaria alternata, potassium sorbate (a common salt of sorbate) demonstrated superior in vitro inhibition compared to sodium benzoate. The IC50 for potassium sorbate was quantified at 3 ppm, and at a concentration of 2,000 ppm, it suppressed fungal growth by 71% . In curative in vivo treatments on oranges, potassium sorbate at 2% (w/v) reduced disease severity by 80%, a performance comparable to the commercial fungicide imazalil (100% reduction) . Preventive treatment with 4% (w/v) potassium sorbate reduced symptoms by up to 100% .

Postharvest Pathology Citrus Disease Management GRAS Fungicides

Broad-Spectrum Antimicrobial Activity: Potassium Sorbate vs. Sodium Benzoate Against Food Spoilage Organisms

A comparative study on the efficacy of two leading food preservatives revealed a significant difference in their minimum inhibitory concentrations against a panel of bacteria and fungi. Potassium sorbate was found to be effective against all tested microorganisms (including S. enterica, E. coli, K. pneumonia, S. aureus, B. subtilis, Penicillium sp., and Cladosporium sp.) at a concentration of 100 mg/L . In contrast, sodium benzoate required a concentration of 400 mg/L to inhibit the growth of B. cereus and Aspergillus sp. .

Food Microbiology Preservative Efficacy MIC

Enhanced Shelf Life in Dairy Applications: Potassium Sorbate vs. Sodium Benzoate

A study evaluating the effect of preservatives on yogurt shelf life found that potassium sorbate was consistently more effective than sodium benzoate at all tested concentrations. At a usage level of 0.25%, potassium sorbate provided the optimum shelf life within a 28-day storage period at room temperature . The study concluded that potassium sorbate was more effective than sodium benzoate irrespective of the level used and is therefore recommended for yogurt producers .

Dairy Science Shelf-life Extension Yogurt

Superior Aqueous Solubility: Potassium Sorbate vs. Sorbic Acid

A critical physical property differentiating sorbate derivatives is water solubility. Potassium sorbate exhibits a solubility of 58.20 g/100 mL at 20°C, which is approximately 364 times greater than that of sorbic acid, which has a solubility of only 0.16 g/100 mL under the same conditions . This high solubility enables the preparation of concentrated stock solutions (e.g., 50% solutions), which is not feasible with sorbic acid . Sodium sorbate has better solubility than sorbic acid but is industrially impractical as a solid due to rapid oxidative degradation .

Formulation Science Solubility Process Engineering

Oxidative Stability of Solid Forms: Calcium Sorbate vs. Sodium Sorbate

The stability of sorbate salts in solid form varies dramatically, influencing their application suitability. Sodium sorbate in solid form is unstable and undergoes very rapid oxidation upon exposure to atmospheric oxygen, rendering it unsuitable for industrial production as a solid material . In contrast, calcium sorbate is characterized as being highly stable to oxidation . This unique stability profile makes calcium sorbate the preferred active substance for incorporation into fungistatic wrappers, a niche but important application where other sorbate salts would fail .

Packaging Technology Stability Fungistatic Wrappers

Procurement-Guided Application Scenarios for Sorbate (CAS 72138-88-6) Salts


Citrus Postharvest Disease Control: GRAS Alternative to Imazalil

Procurement of potassium sorbate is indicated for citrus packinghouses seeking a GRAS alternative to the synthetic fungicide imazalil for controlling Alternaria alternata. Curative treatment with 2% (w/v) potassium sorbate reduces disease severity by 80%, while preventive treatment with 4% (w/v) can reduce symptoms by up to 100%, offering comparable efficacy to the commercial standard .

High-Efficiency Aqueous Food & Beverage Preservation

For manufacturers of beverages, sauces, or any product requiring a concentrated liquid preservative stock, potassium sorbate is the scientifically justified choice. Its solubility of 58.20 g/100 mL at 20°C enables the preparation of 50% stock solutions, a feat impossible with sorbic acid (0.16 g/100 mL) . This high solubility streamlines production and ensures homogeneous distribution of the preservative .

Active Food Packaging: Manufacturing Fungistatic Wrappers

When designing active packaging materials, such as fungistatic wrappers for cheese or other susceptible foods, calcium sorbate is the only suitable sorbate salt. Its high stability to oxidation ensures the preservative remains active throughout the shelf life of the packaging, unlike sodium sorbate which rapidly degrades in solid form .

Broad-Spectrum Preservation in Dairy and High-pH Foods

For dairy applications like yogurt, or other food systems where a broad spectrum of spoilage organisms is a concern, potassium sorbate offers a more effective solution than sodium benzoate. It provides inhibition of all tested microorganisms at a concentration of 100 mg/L, compared to 400 mg/L required for sodium benzoate against certain strains , and has been shown to be superior for extending yogurt shelf life .

Technical Documentation Hub

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